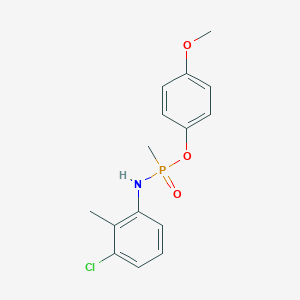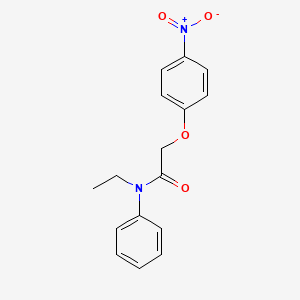![molecular formula C19H16N2O2S B5816742 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid, also known as MPPTB, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology.
科学的研究の応用
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been studied extensively for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer and neurodegenerative diseases. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these targets. However, one limitation of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. One area of focus is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of focus is the investigation of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential applications in medicine and biology.
合成法
The synthesis of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride with potassium thioacetate to form 4-methylthiobenzyl acetate. This intermediate is then reacted with 4-phenyl-6-chloropyrimidine to form 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. The final product is obtained through purification and isolation techniques.
特性
IUPAC Name |
4-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-11-17(15-5-3-2-4-6-15)21-19(20-13)24-12-14-7-9-16(10-8-14)18(22)23/h2-11H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFXKLDLDBXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)


![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

